molecular formula C16H12O5 B1649273 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione CAS No. 10383-62-7

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione

Cat. No. B1649273
CAS RN: 10383-62-7
M. Wt: 284.26
InChI Key: HVGBWHWYZSXFQX-UHFFFAOYSA-N
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Description

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione is a type of anthraquinone . Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .


Synthesis Analysis

The three most important synthetic approaches for anthracene-9,10-dione production are: (i) oxidation of anthracene obtained from coal tar, (ii) Friedel-Crafts reaction between phthalic anhydride and benzene to produce o­benzoylbenzoic acid, which is then cyclized to anthracene-9,10-dione; and (iii) Diels-Alder reaction .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione is characterized by a common 9,10-dioxoanthracene core . The InChI code for this compound is 1S/C16H12O4/c1-19-12-8-7-11-13 (16 (12)20-2)15 (18)10-6-4-3-5-9 (10)14 (11)17/h3-8H,1-2H3 .


Chemical Reactions Analysis

Anthraquinones and their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization . These reactions contribute to the production of a large variety of anthraquinone derivatives .


Physical And Chemical Properties Analysis

The CAS Number of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione is 10383-62-7 . Its molecular weight is 268.27 .

Scientific Research Applications

Acid-Base Titration Indicator

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione has been explored as a potential acid-base titration indicator. This compound, when synthesized in a water-alcohol solution, exhibits a distinct color change in response to pH variations. In acidic and neutral solutions, it appears colorless, while turning pink in basic solutions. This property is attributed to its intense violet light absorption and the red shift of absorption maximum upon alkali addition, making it useful for indicating the endpoint in titration of strong acids and bases (Pyrko, 2021).

Corrosion Inhibition

Research indicates that derivatives of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione, such as 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro [2.5]octane-4,8-dione, can act as effective corrosion inhibitors for mild steel in acidic environments. These compounds exhibit strong inhibitory properties against corrosion, likely due to the adsorption of inhibitor molecules on the steel surface, which follows the Langmuir isotherm model (Chafiq et al., 2020).

Anticancer and Antimalarial Activities

Certain derivatives of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione have been synthesized and found to have significant anticancer and antimalarial activities. This includes compounds like 2,5,8-trimethoxy-9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4-dione, which displayed promising inhibition rates against leukemia cell viability and the Plasmodium falciparum strain (Hua et al., 2002).

Cytotoxic Properties

Aminoanthraquinones synthesized from 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione have demonstrated potent cytotoxicity against cancer cell lines. These compounds, such as 2-(butylamino)anthracene-1,4-dione, showed significant activity against breast and liver cancer cells, highlighting their potential in cancer treatment (Nor et al., 2013).

Electronic Properties

Studies have also delved into the electronic properties of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione derivatives, focusing on their redox characteristics. These properties are crucial for applications in molecular electronics, where the compounds can potentially act as redox-active switches due to their ability to undergo reduction and oxidation processes (Seidel et al., 2013).

Future Directions

The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years . They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests a promising future direction for the study and application of 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione and similar compounds.

properties

IUPAC Name

3-hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-20-15-11(17)7-10-12(16(15)21-2)14(19)9-6-4-3-5-8(9)13(10)18/h3-7,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGBWHWYZSXFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726970
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione

CAS RN

10383-62-7
Record name 3-Hydroxy-1,2-dimethoxyanthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Luo, Y Wang, Q Qin, Y Wang, J Xu, X He - Bioorganic Chemistry, 2021 - Elsevier
Morinda (Morinda officinalis) is widely consumed as a health-care herb in Asia and reported to possess various biological activities. In this study, anti-inflammatory phytochemicals were …
Number of citations: 26 www.sciencedirect.com
AS Tikhomirov, DV Andreeva, AE Shchekotikhin - Tetrahedron, 2022 - Elsevier
Anthraquinone derivatives are constantly in a focus of synthetic chemists due to a diversity of valuable biological, photochemical and redox properties. However, quinone core limits …
Number of citations: 3 www.sciencedirect.com
S Mahibalan, PC Rao, R Khan, A Basha… - Medicinal Chemistry …, 2016 - Springer
The study was aimed at exploring cytotoxic activity of Oldenlandia umbellata and its chemical constituents. Cell viability assay of crude methanolic extract of aerial parts of O. umbellata (…
Number of citations: 19 link.springer.com

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